molecular formula C19H19FN4O5S B10981129 Ethyl [2-({[1-(3-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate

Ethyl [2-({[1-(3-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate

Cat. No.: B10981129
M. Wt: 434.4 g/mol
InChI Key: GATDIUXNXWOFIB-UHFFFAOYSA-N
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Description

Ethyl [2-({[1-(3-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound that features a thiazole ring, an imidazolidinone moiety, and a fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [2-({[1-(3-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the imidazolidinone moiety and the fluorobenzyl group. The final step involves esterification to introduce the ethyl acetate group. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-({[1-(3-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole and fluorobenzyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives of the thiazole ring, while substitution reactions can introduce new functional groups at specific positions within the molecule.

Scientific Research Applications

Ethyl [2-({[1-(3-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions and protein binding.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It can be used in the development of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl [2-({[1-(3-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl [2-({[1-(3-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate can be compared with other similar compounds, such as:

    Ethyl [2-({[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate: Similar structure but with a different fluorobenzyl position.

    Ethyl [2-({[1-(3-chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate: Similar structure but with a chlorobenzyl group instead of a fluorobenzyl group.

Properties

Molecular Formula

C19H19FN4O5S

Molecular Weight

434.4 g/mol

IUPAC Name

ethyl 2-[2-[[2-[1-[(3-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C19H19FN4O5S/c1-2-29-16(26)7-13-10-30-18(21-13)23-15(25)8-14-17(27)24(19(28)22-14)9-11-4-3-5-12(20)6-11/h3-6,10,14H,2,7-9H2,1H3,(H,22,28)(H,21,23,25)

InChI Key

GATDIUXNXWOFIB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CC2C(=O)N(C(=O)N2)CC3=CC(=CC=C3)F

Origin of Product

United States

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